molecular formula C5H8BNO2 B1612950 (1-Methyl-1H-pyrrol-2-yl)boronic acid CAS No. 911318-81-5

(1-Methyl-1H-pyrrol-2-yl)boronic acid

Cat. No.: B1612950
CAS No.: 911318-81-5
M. Wt: 124.94 g/mol
InChI Key: SQQUTQRHEXZYNO-UHFFFAOYSA-N
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Description

(1-Methyl-1H-pyrrol-2-yl)boronic acid, also known as Methylboronic acid or Methyl-2-pyrrylboronic acid, is a boronic acid derivative that has gained significant attention in scientific research due to its unique chemical properties. This compound has been widely used in various fields, including organic synthesis, medicinal chemistry, and material science.

Scientific Research Applications

Synthesis and Reactivity

(1-Methyl-1H-pyrrol-2-yl)boronic acid is significant in synthetic chemistry, particularly in the formation of coordination compounds and catalysis. For instance, tris(pentafluorophenyl)boron reacts with nitrogen-containing compounds like pyrroles, producing coordination adducts that are crucial for catalyst development in polymerization processes (Focante et al., 2006). Additionally, boronic acids play a vital role in Suzuki coupling reactions, a pivotal method for forming carbon-carbon bonds, as demonstrated in the synthesis of complex pyrrole-pyridine-based ligands (Böttger et al., 2012).

Material Science and Sensor Applications

In the field of material science, boronic acids, including variants like this compound, have been employed in the development of responsive materials. For instance, boronic acid-functionalized polymers showcase unique reactivity and solubility, making them suitable for applications in drug delivery and sensor materials (Vancoillie et al., 2016). Additionally, boronic acid compounds are instrumental in the synthesis of chemosensors, such as the development of a ‘turn-on’ chemosensor for Hg2+ ions, indicating its potential in environmental monitoring and healthcare applications (Kaur et al., 2016).

Biomedical Applications

In the biomedical sector, boronic acids are utilized for their ability to interact with various biological molecules. They have been used in the synthesis of boronic acid-containing polymers for treating diseases like HIV, obesity, diabetes, and cancer, due to their unique reactive nature and potential for drug delivery (Cambre & Sumerlin, 2011). Moreover, the interactions of boronic acids with diols and Lewis bases lead to their utility in biological sensing, demonstrating their versatility in diagnostic applications (Lacina et al., 2014).

Properties

IUPAC Name

(1-methylpyrrol-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BNO2/c1-7-4-2-3-5(7)6(8)9/h2-4,8-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQQUTQRHEXZYNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CN1C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00623213
Record name (1-Methyl-1H-pyrrol-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

911318-81-5
Record name (1-Methyl-1H-pyrrol-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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